
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide
Vue d'ensemble
Description
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide, also known as HHBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HHBH belongs to the class of hydrazides and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to reduce oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been shown to increase the expression of antioxidant enzymes, which help to reduce oxidative stress. In cancer cells, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been found to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, it has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. However, there are also some limitations to using 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide. One area of research is the development of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, more research is needed to understand the mechanism of action of 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide and its potential interactions with other drugs. Finally, the development of new synthesis methods for 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide could lead to more efficient and cost-effective production.
In conclusion, 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential interactions with other drugs.
Applications De Recherche Scientifique
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
23647-78-1 |
|---|---|
Nom du produit |
2-Hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-hydroxy-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)13(19)15-16-14(20)10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20) |
Clé InChI |
UORSDGBOJHYJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2O)O |
Autres numéros CAS |
23647-78-1 |
Synonymes |
N,N'-bis(salicyl)hydrazine N,N'-bis-salicylhydrazine N,N'-disalicylhydrazine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


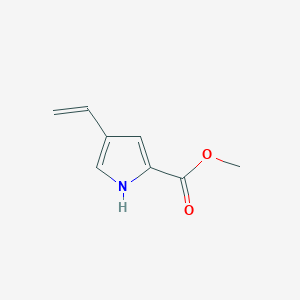
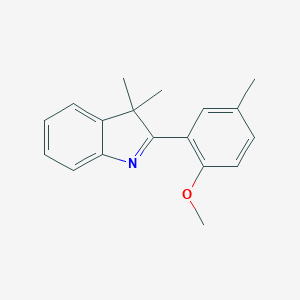

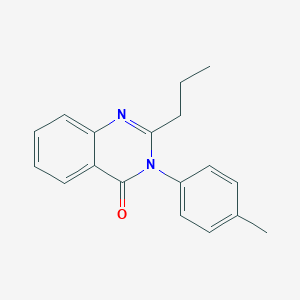
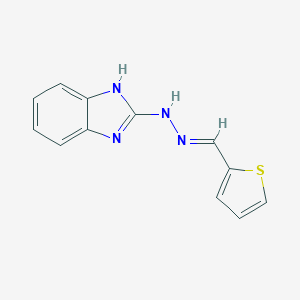
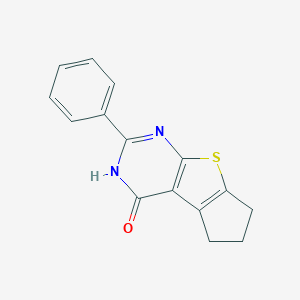

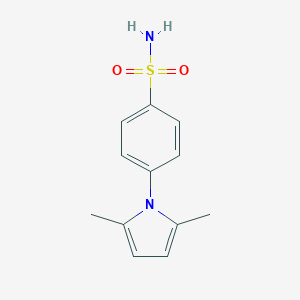

![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
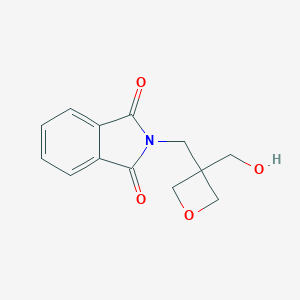
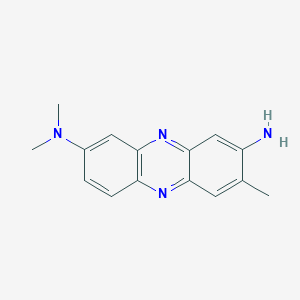
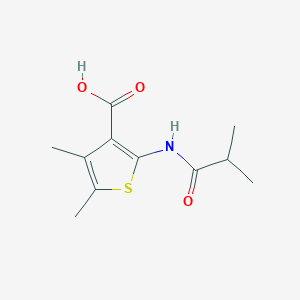
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)